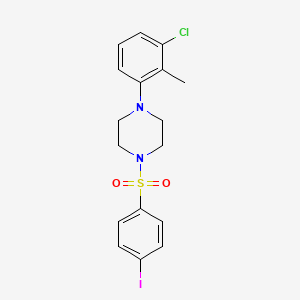

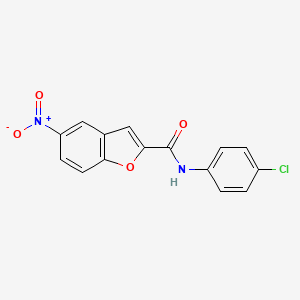

![molecular formula C21H23NO4S B2889743 12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1005259-27-7](/img/structure/B2889743.png)

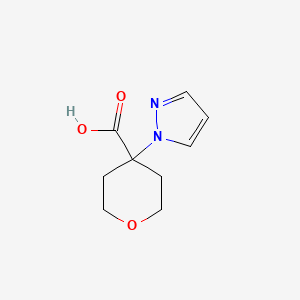

12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes a 3,4-Dimethylbenzenesulfonyl group . This group is derived from toluene, which is a common solvent and precursor to many other chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the 3,4-Dimethylbenzenesulfonyl group suggests that the compound may have interesting electronic and steric properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Given the complexity of this compound, it’s likely to have unique properties .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research on compounds with complex tricyclic structures, such as the one mentioned, often focuses on the synthesis and determination of their molecular structure. For example, Soldatenkov et al. (1996) detailed the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, illustrating the compound's formation and its structural confirmation through x-ray crystallography. This study highlights the interest in synthesizing novel compounds with potential applications in material science and pharmaceuticals, given their unique chemical and physical properties (Soldatenkov et al., 1996).

Transition Metal-free Synthesis

Jha, Naidu, and Abdelkhalik (2013) explored the transition metal-free one-pot cascade synthesis of tricyclic compounds from biomass-derived levulinic acid, demonstrating an environmentally benign method to synthesize complex cyclic compounds. This research shows the growing interest in developing sustainable and green chemistry methods for synthesizing intricate molecules, potentially including those with tricyclic structures similar to the compound (Jha, Naidu, & Abdelkhalik, 2013).

Photochemical and Thermal Rearrangements

Padwa, Sackman, Shefter, and Vega (1972) investigated the thermal and photochemical rearrangements of a 2-benzazocine derivative, providing insights into the behavior of cyclic compounds under various conditions. Understanding the reactivity and stability of such compounds under different stimuli is crucial for their application in chemical synthesis and material science (Padwa, Sackman, Shefter, & Vega, 1972).

Formation of Oxygen-Bridged Heterocycles

Svetlik, Tureček, and Hanuš (1988) explored the formation of oxygen-bridged heterocycles, a process relevant to understanding how bridging oxygen atoms in complex cyclic structures can influence the properties and reactivity of these molecules. This research is indicative of the broader interest in synthesizing and studying heterocyclic compounds for applications in pharmaceuticals and materials science (Svetlik, Tureček, & Hanuš, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

12-(3,4-dimethylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-13-9-10-15(11-14(13)2)27(24,25)19-17-12-21(3,22(4)20(19)23)26-18-8-6-5-7-16(17)18/h5-11,17,19H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPMGSDUMKEKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2889668.png)

![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)

![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)

![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)